molecular formula C13H15NO3 B14655487 4-Methyl-1-(4-methylphenyl)-4-nitropent-2-en-1-one CAS No. 50610-52-1

4-Methyl-1-(4-methylphenyl)-4-nitropent-2-en-1-one

Cat. No.: B14655487
CAS No.: 50610-52-1
M. Wt: 233.26 g/mol
InChI Key: CUIXOPFVRAXWJH-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-methylphenyl)-4-nitropent-2-en-1-one is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-methylphenyl)-4-nitropent-2-en-1-one typically involves a multi-step process. One common method includes the nitration of 4-methylacetophenone followed by a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(4-methylphenyl)-4-nitropent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce a variety of oxygenated derivatives .

Scientific Research Applications

4-Methyl-1-(4-methylphenyl)-4-nitropent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-1-(4-methylphenyl)-4-nitropent-2-en-1-one exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the aromatic ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

50610-52-1

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

4-methyl-1-(4-methylphenyl)-4-nitropent-2-en-1-one

InChI

InChI=1S/C13H15NO3/c1-10-4-6-11(7-5-10)12(15)8-9-13(2,3)14(16)17/h4-9H,1-3H3

InChI Key

CUIXOPFVRAXWJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC(C)(C)[N+](=O)[O-]

Origin of Product

United States

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